2,4-Diaminopyrimidine-3-oxide is a heterocyclic organic compound classified as a pyrimidine derivative. It is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 4 and an oxide group at position 3. While its specific source is not explicitly mentioned in the provided abstracts, it is a synthetic compound. 2,4-Diaminopyrimidine-3-oxide has garnered interest for its potential applications in cosmetic-dermatological treatments, particularly in addressing hair loss and collagen-related disorders. [, , , , , , , , , , , ]
Kopexil, chemically known as 2,4-diaminopyrimidine 3-oxide, is a compound primarily used in dermatological applications, particularly for the treatment of hair loss conditions such as androgenetic alopecia. It is structurally similar to Minoxidil, another well-known hair growth agent, and is often included in formulations aimed at enhancing hair regrowth.
Kopexil was developed as a topical treatment for hair loss, emerging from research focused on the modulation of hair follicle activity and vascularization. It has been incorporated into various pharmaceutical and cosmetic products designed to combat hair thinning and promote hair growth.
Kopexil falls under the category of pyrimidine derivatives and is classified as a hair growth stimulant. Its mechanism of action is related to its ability to enhance blood flow to hair follicles, thereby promoting healthier hair growth.
The synthesis of Kopexil involves several chemical reactions that transform precursor compounds into the final product. A common synthetic route begins with the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine to form an oxime, which is then treated with chloroacetyl chloride to yield the desired pyrimidine derivative.
Kopexil has a molecular formula of CHNO. Its structural representation includes a pyrimidine ring with amino groups at positions 2 and 4, and an oxide group at position 3, which contributes to its biological activity.
Kopexil can undergo various chemical reactions that modify its structure or enhance its efficacy as a therapeutic agent. Notably, it can be converted into its sulfate derivative through metabolic processes in the body, which may enhance its pharmacological effects.
Kopexil's mechanism of action primarily involves vasodilation and increased blood flow to the scalp's hair follicles. This action promotes nutrient delivery and oxygenation, essential for healthy hair growth.
Kopexil is primarily utilized in dermatology for treating various forms of alopecia. Its inclusion in topical formulations aims to enhance transdermal delivery systems for improved efficacy. Recent studies have explored its use in niosomal formulations, which enhance skin penetration and retention on the scalp, thereby improving therapeutic outcomes in patients suffering from hair loss conditions .
Kopexil (INCI: Diaminopyrimidine oxide), chemically identified as 2,4-diaminopyrimidine-3-oxide, was developed in the 1990s as a structural analog of minoxidil. Patented by L'Oréal under the trade name Aminexil, it emerged from efforts to create minoxidil derivatives with improved safety and targeted anti-fibrotic properties [3] [4]. Unlike minoxidil—an FDA-approved vasodilator repurposed for androgenetic alopecia (AGA)—Kopexil is pharmacologically classified as a cosmetic ingredient rather than a drug in the United States and European Union due to regulatory distinctions in efficacy validation [3] [7]. Its development leveraged minoxidil’s hair-growth-stimulating properties while eliminating the hypotensive effects associated with systemic absorption. Kopexil's molecular design centers on a pyrimidine N-oxide core, enabling tautomerism between 2,4-diaminopyrimidine 3-N-oxide and 2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine forms. This structural flexibility facilitates interactions with collagen-modifying enzymes [3] [4].
Table 1: Key Pharmacological Attributes of Kopexil
Property | Description |
---|---|
IUPAC Name | 2,4-Diaminopyrimidine 3-N-oxide |
Molecular Formula | C₄H₆N₄O |
Classification | Cosmetic ingredient (non-drug status in FDA/EMA regions) |
Developed By | L'Oréal (Patented as Aminexil) |
Primary Innovation | Minoxidil derivative lacking C6 substitution; optimized for topical anti-fibrotic action |
Androgenetic alopecia (AGA) affects >50% of adults globally, driven by dihydrotestosterone (DHT)-induced miniaturization of hair follicles. Beyond hormonal mechanisms, perifollicular fibrosis—a pathological collagen deposition around follicles—compresses vasculature and anchors follicles in a shortened growth (anagen) phase [1] [8]. Kopexil specifically addresses this fibrotic cascade by inhibiting lysyl hydroxylase, an enzyme critical for collagen cross-linking and maturation. By suppressing hydroxylysine formation, Kopexil reduces collagen rigidity around follicles, preventing their anchoring in the scalp and facilitating the transition to anagen [4] [7].
This mechanism diverges from conventional AGA therapies:
Table 2: Kopexil’s Action on Hair Follicle Microenvironment
Pathological Process | Kopexil’s Mechanism | Biological Outcome |
---|---|---|
Collagen Cross-Linking | Inhibits lysyl hydroxylase enzyme activity | Reduces mature collagen fibril formation |
Perifollicular Fibrosis | Softens collagen sheets around hair bulbs | Decompresses blood vessels; enhances follicle mobility |
Anagen Phase Shortening | Extends anagen via mRNA upregulation in matrix cells | Increases hair follicle density and growth rate |
Preclinical evidence demonstrates Kopexil’s upregulation of hair-growth-promoting biomarkers, including:
A 28-day murine study comparing 5% Kopexil to 5% minoxidil showed superior outcomes: 19% higher hair weight, 15% greater follicle count, and a 22% increase in anagen/telogen ratio. Western blot analysis confirmed 1.8-fold higher VEGF and HGF expression versus minoxidil [1]. These findings underscore Kopexil’s dual role in antagonizing fibrosis while reactivating dormant follicular signaling pathways—a strategy distinct from existing AGA therapeutics.
Table 3: Comparative Efficacy in Preclinical Studies
Parameter | Kopexil (5%) | Minoxidil (5%) | Change vs. Minoxidil |
---|---|---|---|
Hair Weight (mg/cm²) | 38.2 ± 1.7 | 32.1 ± 1.9 | +19%* |
Follicle Count (/mm²) | 24.5 ± 0.8 | 21.3 ± 0.6 | +15%* |
Anagen Hair (%) | 78.4 ± 2.1 | 64.2 ± 3.3 | +22%* |
VEGF Expression | 3.2-fold ↑ | 1.8-fold ↑ | +77%* |
Statistically significant (p<0.05) [1] |
Molecular Interactions in Fibrotic Pathways
Kopexil’s pyrimidine N-oxide moiety enables chelation of iron cofactors within lysyl hydroxylase’s active site, disrupting post-translational collagen modification. This action prevents the formation of stable collagen helices, reducing extracellular matrix rigidity [4] [7]. Additionally, Kopexil enhances mRNA synthesis in follicular matrix cells, prolonging anagen through upregulation of growth factor genes—a synergistic effect not observed in minoxidil [4].
These properties position Kopexil as a multi-targeted agent addressing both the structural (fibrosis) and signaling (growth factor) dimensions of AGA pathophysiology. While minoxidil requires conversion to minoxidil sulfate via sulfotransferases for activity, Kopexil acts directly on dermal fibroblasts, potentially benefiting patients with low scalp sulfotransferase activity [7] [9].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7